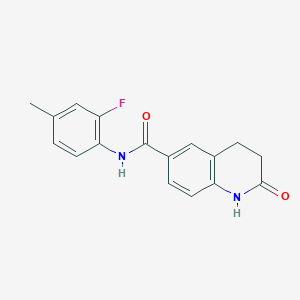
2-(2H-chromen-3-yl)-2,3-dihydro-1H-quinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2H-chromen-3-yl)-2,3-dihydro-1H-quinazolin-4-one, also known as quinazolinone, is a heterocyclic compound that has attracted significant attention in scientific research due to its unique chemical structure and biological activities. Quinazolinone has been extensively studied for its potential applications in drug discovery, as it exhibits a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-microbial, and anti-viral effects.
作用機序
The mechanism of action of 2-(2H-chromen-3-yl)-2,3-dihydro-1H-quinazolin-4-onee is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Quinazolinone derivatives have been shown to inhibit the activity of tyrosine kinases, which are involved in cell growth and proliferation. They have also been shown to inhibit the activity of topoisomerases, which are involved in DNA replication and repair. In addition, 2-(2H-chromen-3-yl)-2,3-dihydro-1H-quinazolin-4-onee derivatives have been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in inflammation.
Biochemical and Physiological Effects:
Quinazolinone derivatives have been shown to exhibit a wide range of biochemical and physiological effects. They have been shown to inhibit the growth of cancer cells, induce apoptosis (programmed cell death), inhibit angiogenesis (formation of new blood vessels), and inhibit metastasis (spread of cancer cells to other parts of the body). In addition, 2-(2H-chromen-3-yl)-2,3-dihydro-1H-quinazolin-4-onee derivatives have been shown to exhibit anti-inflammatory and anti-microbial effects.
実験室実験の利点と制限
The advantages of using 2-(2H-chromen-3-yl)-2,3-dihydro-1H-quinazolin-4-onee derivatives in lab experiments include their wide range of biological activities and their potential applications in drug discovery. However, there are also some limitations to using 2-(2H-chromen-3-yl)-2,3-dihydro-1H-quinazolin-4-onee derivatives in lab experiments, including their potential toxicity and the need for further studies to fully understand their mechanism of action.
将来の方向性
There are many future directions for the study of 2-(2H-chromen-3-yl)-2,3-dihydro-1H-quinazolin-4-onee derivatives. One possible direction is the development of new 2-(2H-chromen-3-yl)-2,3-dihydro-1H-quinazolin-4-onee derivatives with improved biological activities and reduced toxicity. Another possible direction is the study of the mechanism of action of 2-(2H-chromen-3-yl)-2,3-dihydro-1H-quinazolin-4-onee derivatives to better understand their biological effects. In addition, 2-(2H-chromen-3-yl)-2,3-dihydro-1H-quinazolin-4-onee derivatives could be further studied for their potential applications in drug discovery, particularly for the treatment of cancer and viral infections. Overall, 2-(2H-chromen-3-yl)-2,3-dihydro-1H-quinazolin-4-onee is a promising compound that has the potential to lead to the development of new drugs with significant therapeutic benefits.
合成法
The synthesis of 2-(2H-chromen-3-yl)-2,3-dihydro-1H-quinazolin-4-onee can be achieved through various methods, including the Pictet-Spengler reaction, the Bischler-Napieralski reaction, and the Friedlander synthesis. The Pictet-Spengler reaction involves the reaction of an amino acid with an aldehyde or ketone to form a cyclic imine, which is then reduced to form the 2-(2H-chromen-3-yl)-2,3-dihydro-1H-quinazolin-4-onee. The Bischler-Napieralski reaction involves the condensation of an amino acid with an aldehyde or ketone to form an imine, which is then cyclized to form the 2-(2H-chromen-3-yl)-2,3-dihydro-1H-quinazolin-4-onee. The Friedlander synthesis involves the reaction of an ortho-aminoaryl ketone with an aldehyde or ketone to form the 2-(2H-chromen-3-yl)-2,3-dihydro-1H-quinazolin-4-onee.
科学的研究の応用
Quinazolinone has been extensively studied for its potential applications in drug discovery. It exhibits a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-microbial, and anti-viral effects. Quinazolinone derivatives have been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. They have also been shown to inhibit the replication of viruses, such as HIV, hepatitis B, and influenza. In addition, 2-(2H-chromen-3-yl)-2,3-dihydro-1H-quinazolin-4-onee derivatives have been shown to exhibit anti-inflammatory and anti-microbial effects.
特性
IUPAC Name |
2-(2H-chromen-3-yl)-2,3-dihydro-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c20-17-13-6-2-3-7-14(13)18-16(19-17)12-9-11-5-1-4-8-15(11)21-10-12/h1-9,16,18H,10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHWMNSMIOCRSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C3NC4=CC=CC=C4C(=O)N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[cyclohexyl(methyl)sulfamoyl]-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]benzamide](/img/structure/B7455815.png)

![4-[4-(5,6,7,8-Tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yloxy)phenoxy]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B7455829.png)
![[4-(1,2-Oxazol-5-ylmethyl)piperazin-1-yl]-phenylmethanone](/img/structure/B7455838.png)
![2-[(3,5-Dimethylpiperidin-1-yl)methyl]-9-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7455845.png)


![Azetidin-1-yl-[1-(4-fluorophenyl)-5-methyl-1,2,4-triazol-3-yl]methanone](/img/structure/B7455866.png)

![ethyl 4-[(3-methyl-4-oxo-2-phenyl-4H-chromen-8-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B7455875.png)


